molecular formula C6H15N B10760892 (2R)-4-methylpentan-2-amine

(2R)-4-methylpentan-2-amine

Cat. No.: B10760892
M. Wt: 101.19 g/mol
InChI Key: UNBMPKNTYKDYCG-ZCFIWIBFSA-N
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Description

Leucine - Reduced Carbonyl is a derivative of the essential amino acid leucine, which plays a crucial role in protein synthesis and metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Leucine - Reduced Carbonyl typically involves the reduction of the carbonyl group in leucine derivatives. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl group without affecting other functional groups.

Industrial Production Methods: In industrial settings, the reduction of carbonyl compounds is often carried out using hydrogenation techniques with metal catalysts. This method is favored due to its efficiency and scalability . The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the carbonyl group to an alcohol.

Chemical Reactions Analysis

Types of Reactions: Leucine - Reduced Carbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrazine (NH2NH2)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Leucine derivatives with restored carbonyl groups

    Reduction: Alkanes

    Substitution: Various substituted amines

Mechanism of Action

Comparison with Similar Compounds

Leucine - Reduced Carbonyl can be compared with other similar compounds, such as:

Uniqueness: Leucine - Reduced Carbonyl is unique due to its specific structure, which allows it to selectively activate mTORC1 and participate in various chemical reactions. Its reduced carbonyl group provides distinct chemical properties that differentiate it from other leucine derivatives .

Properties

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

(2R)-4-methylpentan-2-amine

InChI

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m1/s1

InChI Key

UNBMPKNTYKDYCG-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C)N

Origin of Product

United States

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